BenchChemオンラインストアへようこそ!

tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Chiral building block Enantiomeric purity Medicinal chemistry

tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a synthetic small molecule belonging to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine class. It features a fused pyrazole-pyrazine bicyclic core, a single chiral methyl substituent at the 6-position, and a tert-butyloxycarbonyl (Boc) protecting group on the pyrazine nitrogen.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B15229265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3
InChIKeyDMKHMDWQRSPOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate – A Chiral Boc-Protected Heterocyclic Building Block for Kinase-Targeted Drug Discovery


tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a synthetic small molecule belonging to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine class [1]. It features a fused pyrazole-pyrazine bicyclic core, a single chiral methyl substituent at the 6-position, and a tert-butyloxycarbonyl (Boc) protecting group on the pyrazine nitrogen. The compound is available as both (R)- and (S)-enantiomers (CAS 1639881-13-2 and 1967003-62-8, respectively), with commercial purities reaching ≥98% . This scaffold has been explicitly profiled as an “important building block for medicinal chemistry” and is utilized as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK) and RET kinases [1][2].

Why Generic Substitution Fails for tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate in Drug Discovery Programs


Within the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate family, simple substitution of the 6-methyl group or the Boc protecting group fundamentally alters the downstream synthetic utility and stereochemical outcome. The 6-methyl substituent introduces a single stereogenic center; using the racemate versus a single enantiomer changes the chiral induction in subsequent steps, directly impacting the enantiomeric excess of final kinase inhibitors [1]. Replacing the Boc group with a benzyloxycarbonyl (Cbz) or acetyl protecting group alters the orthogonal deprotection strategy, as Boc cleavage requires mild acidic conditions (TFA or HCl) that are compatible with many functional groups, whereas Cbz requires hydrogenolysis, which can reduce sensitive heterocycles [2]. Furthermore, derivatives lacking the 6-methyl group (e.g., tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) do not provide the same steric and conformational constraint, which has been shown to modulate binding affinity in BTK inhibitor programs where the 6-methyl-tetrahydropyrazolo moiety contributes to a 5.5 nM IC50 [3].

Quantitative Differentiation Evidence for tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Against Closest Analogs


Enantiomeric Purity Comparison: (S)- vs. (R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Commercially, the (S)-enantiomer (CAS 1967003-62-8) is available at 98% purity from AKSci, whereas the (R)-enantiomer (CAS 1639881-13-2) is offered at 95% purity from Combi-Blocks . For procurement decisions in asymmetric synthesis programs, a 3% absolute purity difference can be significant when scaling reactions where enantiomeric excess (ee) of downstream products is critical.

Chiral building block Enantiomeric purity Medicinal chemistry

Downstream BTK Inhibitor Potency: 6-Methyl Substituent Contribution vs. Des-Methyl Analog

A derivative elaborated from the 6-methyl-tetrahydropyrazolo[1,5-a]pyrazine scaffold (incorporating the 5-methyl group directly corresponding to the 6-methyl of the target compound) exhibited an IC50 of 5.5 nM against BTK kinase in a biochemical assay [1]. In contrast, the des-methyl parent scaffold, when elaborated similarly, has been reported in patent literature to show >10-fold weaker BTK inhibition (IC50 > 50 nM) [2]. This establishes the 6-methyl group as a critical contributor to kinase binding affinity.

BTK inhibitor Kinase selectivity Structure-activity relationship

Protecting Group Orthogonality: Boc vs. Cbz in 6-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Scaffolds

The Boc protecting group on the target compound is cleaved under mild acidic conditions (e.g., 20% TFA in CH2Cl2, 0 °C to rt, 1–2 h) leaving other base-labile protecting groups intact. In contrast, the corresponding Cbz-protected analog (benzyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) requires hydrogenolysis (H2, Pd/C) which is incompatible with substrates containing reducible functional groups such as alkenes, nitro groups, or certain heterocycles [1]. Quantitative cleavage efficiency for Boc deprotection under standard conditions exceeds 95%, whereas Cbz deprotection yields can drop to 60–80% in the presence of sulfur-containing compounds due to catalyst poisoning [1][2].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Scaffold Comparison: 6-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazine vs. 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in Kinase Selectivity

The pyrazolo[1,5-a]pyrazine core (present in the target compound) and the pyrazolo[1,5-a]pyrimidine core are common kinase hinge-binding scaffolds. However, the pyrazolo[1,5-a]pyrazine scaffold has demonstrated superior selectivity for BTK over the closely related TEC kinase compared to the pyrazolo[1,5-a]pyrimidine scaffold [1]. In cellular assays, pyrazolo[1,5-a]pyrazine-derived BTK inhibitors achieved >100-fold selectivity over TEC, whereas pyrazolo[1,5-a]pyrimidine analogs typically show only 10–30-fold selectivity [1][2].

Kinase selectivity Hinge binder Scaffold hopping

Optimal Application Scenarios for tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate in Drug Discovery and Chemical Biology


BTK Inhibitor Lead Optimization Requiring Enantiomerically Pure Building Blocks

In BTK inhibitor programs where low-nanomolar potency and high kinase selectivity are mandatory, the (S)-enantiomer (98% purity) is the preferred starting material. The 6-methyl chiral center directly influences the binding conformation at the kinase hinge region, contributing to the 5.5 nM IC50 observed in elaborated derivatives [1]. The Boc group allows for straightforward deprotection and subsequent functionalization (e.g., amide coupling, reductive amination) to install diverse pharmacophores while maintaining enantiomeric integrity [2].

Parallel Structure-Activity Relationship (SAR) Exploration of 6-Position Substitution

The target compound serves as the optimal entry point for SAR studies exploring the effect of 6-position substitution on kinase selectivity and potency. Its availability in both enantiomeric forms enables head-to-head comparison of stereochemical effects, while the Boc group permits late-stage diversification. This is particularly relevant for kinase programs (BTK, RET, JAK, CK1δ/ε) where the pyrazolo[1,5-a]pyrazine scaffold has validated clinical relevance [1][2].

Solid-Phase Peptide Mimetic Synthesis Requiring Orthogonal Protecting Group Strategy

When synthesizing peptide mimetics or peptidomimetic kinase inhibitors on solid support, the Boc protecting group on this compound allows for selective on-resin deprotection using TFA, while other acid-labile groups (e.g., trityl, tert-butyl esters) can be orthogonally removed. The >95% deprotection efficiency ensures high-purity crude products, reducing the need for extensive HPLC purification [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

The target compound's molecular weight (237.30 Da) and balanced lipophilicity (clogP ~1.5) make it suitable as a fragment-sized building block for FBDD libraries. Its single chiral center and Boc-protected secondary amine allow for diverse fragment elaboration via amide bond formation or N-alkylation, generating focused libraries for screening against kinase targets [1].

Quote Request

Request a Quote for tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.